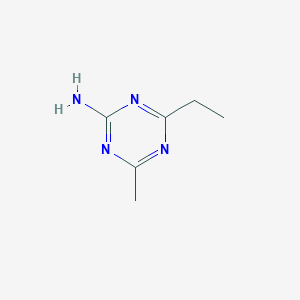

4-Ethyl-6-methyl-1,3,5-triazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-ethyl-6-methyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C6H10N4/c1-3-5-8-4(2)9-6(7)10-5/h3H2,1-2H3,(H2,7,8,9,10) |

InChI Key |

VHYZQXAEODZVKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 4 Ethyl 6 Methyl 1,3,5 Triazin 2 Amine and Analogues

Development of Precursor Chemistry and Synthetic Pathways

The construction of the 4-Ethyl-6-methyl-1,3,5-triazin-2-amine scaffold can be achieved through several key synthetic routes, primarily involving the use of versatile precursors like 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) or through the condensation of guanidine-based compounds.

Strategic Utilization of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) as a Synthon

Cyanuric chloride is a widely used and commercially available precursor for the synthesis of a vast array of 1,3,5-triazine (B166579) derivatives. orgsyn.org The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by adjusting the reaction temperature. This differential reactivity allows for the sequential and selective introduction of various substituents. mdpi.com

The synthesis of this compound from cyanuric chloride would involve a stepwise nucleophilic substitution of the chlorine atoms with the appropriate nucleophiles. The general principle involves the first substitution occurring at a low temperature (around 0-5 °C), the second at room temperature, and the third at a higher temperature. nih.gov

For the synthesis of the target compound, the reaction sequence would theoretically involve:

Reaction of cyanuric chloride with one equivalent of an ethyl nucleophile (e.g., ethyl Grignard reagent or ethylamine).

Subsequent reaction with one equivalent of a methyl nucleophile (e.g., methyl Grignard reagent or methylamine).

Finally, reaction with ammonia or an amino-containing nucleophile to introduce the 2-amino group.

The order of introduction of the ethyl and methyl groups can be varied. The choice of nucleophile and reaction conditions is crucial to control the selectivity and achieve the desired substitution pattern. The use of a base, such as sodium carbonate or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction. nih.govrasayanjournal.co.in

Table 1: General Conditions for Stepwise Nucleophilic Substitution of Cyanuric Chloride

| Step | Nucleophile | Typical Reaction Temperature |

| 1st Substitution | Amine/Alkoxide/Thiolate | 0 - 5 °C |

| 2nd Substitution | Amine/Alkoxide/Thiolate | Room Temperature |

| 3rd Substitution | Amine/Alkoxide/Thiolate | Elevated Temperature (e.g., reflux) |

This table presents generalized conditions. Specific conditions can vary based on the nucleophilicity of the reacting species.

Guanidine-Based Cyclocondensation Approaches

An alternative to the cyanuric chloride route is the cyclocondensation of guanidine or its derivatives with a suitable three-carbon synthon. This approach builds the triazine ring from acyclic precursors. For the synthesis of this compound, a potential pathway involves the condensation of guanidine with a β-dicarbonyl compound or a related species that can provide the ethyl and methyl groups at the desired positions.

For instance, the reaction of guanidine with a β-diketone like 3-methyl-2,4-pentanedione (which would lead to a dimethyl-substituted triazine) illustrates the general principle. To obtain the ethyl and methyl substitution pattern, an appropriately substituted precursor would be required. These reactions are often carried out in the presence of a base and can be facilitated by heating. nih.gov

Advanced Synthetic Protocols and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and economically viable synthetic methods. These "green chemistry" principles have been successfully applied to the synthesis of 1,3,5-triazine derivatives.

One-Pot Multicomponent Reaction Strategies

A hypothetical one-pot synthesis of this compound from cyanuric chloride could proceed as follows:

Cyanuric chloride is reacted with an ethylating agent at 0 °C.

A methylating agent is then added, and the temperature is raised to room temperature.

Finally, an aminating agent is introduced, and the reaction is heated to completion.

This strategy requires careful control of stoichiometry and reaction conditions to avoid the formation of undesired symmetrically substituted by-products.

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The application of microwave assistance to the synthesis of 1,3,5-triazines has been well-documented, particularly for nucleophilic substitution reactions on cyanuric chloride and for guanidine-based cyclocondensations. rsc.orgnih.govresearchgate.net

Microwave heating can be particularly advantageous for the final substitution step on the triazine ring, which often requires harsh conditions and long reaction times under conventional heating. nih.gov The rapid and uniform heating provided by microwaves can drive these reactions to completion in a fraction of the time.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Diamino-1,3,5-triazine Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 22 hours (average) | Comparable | nih.gov |

| Microwave-Assisted | 35 minutes | Comparable | nih.gov |

This table illustrates the significant reduction in reaction time achieved with microwave assistance for a related triazine synthesis.

Ultrasound-Assisted Synthesis Optimization

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, leading to the formation of localized high-temperature and high-pressure zones. This can enhance reaction rates and yields. jmaterenvironsci.com The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including triazine derivatives. nih.govnih.gov

Ultrasound can be particularly useful in heterogeneous reactions by improving mass transfer and activating the surface of solid reactants. For the synthesis of this compound, ultrasound could be employed to accelerate the nucleophilic substitution steps, especially when dealing with sparingly soluble starting materials or intermediates. Research has shown that ultrasound-assisted methods can lead to higher yields in shorter reaction times compared to conventional stirring. jmaterenvironsci.com

Base-Mediated Reaction Systems

The synthesis of unsymmetrically substituted 1,3,5-triazin-2-amines, such as this compound, can be efficiently achieved through base-mediated, three-component reaction systems. This approach offers a convergent and flexible strategy for creating diverse triazine structures from simple, readily available precursors.

A notable method involves the reaction of imidates, guanidines, and amides or aldehydes, facilitated by a base like cesium carbonate. organic-chemistry.org This one-pot synthesis is valued for its operational simplicity and tolerance of a broad range of functional groups, leading to good yields of the desired unsymmetrical triazines. The reaction proceeds by forming the triazine ring from components that already contain the desired substituents, thereby directly installing the ethyl and methyl groups onto the core.

Table 1: Examples of Base-Mediated Three-Component Synthesis of 1,3,5-Triazin-2-amines

| Imidate | Guanidine | Aldehyde/Amide | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acetimidate | Guanidine hydrochloride | Propionaldehyde | Cs₂CO₃ | This compound | Good |

| Methyl benzimidate | Guanidine hydrochloride | Benzaldehyde | Cs₂CO₃ | 4,6-Diphenyl-1,3,5-triazin-2-amine | Good |

This table is illustrative, based on the general methodology described in the cited literature.

Base-mediated cyclization is another important strategy, particularly for different triazine isomers. For instance, (Z)-4-aryl-2,4-diazido-2-alkenoates undergo efficient cyclization under mildly basic conditions to form 1,2,3-triazines, highlighting the utility of bases in constructing the triazine heterocycle without the need for transition metals. acs.orgnih.gov

Derivatization and Functionalization Strategies of the Triazine Core

The 1,3,5-triazine ring is a highly versatile scaffold that can be extensively modified. researchgate.net Functionalization is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, starting from readily available precursors like 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. wikipedia.orgchemeurope.com The three chlorine atoms on cyanuric chloride can be replaced sequentially, allowing for the controlled introduction of a wide variety of functional groups. arkat-usa.orgresearchgate.net

Sequential Nucleophilic Aromatic Substitutions

The unique reactivity of 2,4,6-trichloro-1,3,5-triazine (TCT) allows for the stepwise and selective substitution of its chlorine atoms. This controlled reactivity is primarily dependent on temperature. arkat-usa.org The substitution of the first chlorine atom is highly exothermic and can be performed at low temperatures (0–5 °C). chim.itmdpi.com Once the first nucleophile is introduced, the electron density of the triazine ring increases, making subsequent substitutions more difficult. mdpi.comresearchgate.net Consequently, the second substitution typically requires ambient temperatures, while the third substitution necessitates heating, often to reflux. chim.itresearchgate.netnih.gov

This temperature-dependent gradient provides a powerful tool for synthesizing mono-, di-, and tri-substituted triazines with high precision and diversity. arkat-usa.orgnih.gov

Table 2: Temperature-Controlled Sequential Substitution on Cyanuric Chloride

| Step | Reagent | Temperature | Product |

|---|---|---|---|

| 1st Substitution | 1 eq. Nucleophile A | 0-5 °C | 2-A-4,6-dichloro-1,3,5-triazine |

| 2nd Substitution | 1 eq. Nucleophile B | Room Temp. | 2-A-4-B-6-chloro-1,3,5-triazine |

Regioselective Functionalization Approaches

Regioselectivity in the functionalization of the triazine core is achieved primarily by leveraging the differential reactivity of the leaving groups (typically chlorine) as described in the sequential nucleophilic aromatic substitution strategy. By carefully controlling the reaction temperature and stoichiometry of the nucleophiles, specific substitution patterns can be obtained.

For example, to synthesize a disubstituted triazine with two different functional groups, one equivalent of the first nucleophile is reacted with cyanuric chloride at 0 °C. After the mono-substituted product is formed, a second nucleophile can be introduced at room temperature to replace a second chlorine atom, resulting in a regioselectively disubstituted product. nih.gov This method is fundamental for creating complex, non-symmetrical triazine derivatives. Advanced methods for regioselective functionalization also include palladium-catalyzed C-H functionalization of pre-functionalized triazines, which allows for direct modification of aryl substituents on the triazine core. researchgate.net

Introduction of Diverse Chemical Moieties (e.g., amines, alkyls, ethoxy, methylthio)

The sequential substitution strategy enables the incorporation of a vast array of chemical functionalities onto the triazine scaffold.

Amines: The introduction of amino groups is one of the most common modifications of the triazine core. researchgate.net Reaction of a chlorotriazine with primary or secondary amines readily displaces the chlorine atom to form an amino-triazine. wikipedia.org This reaction is the basis for the synthesis of numerous commercial products, including dyes and herbicides. chemeurope.com The synthesis of melamine (B1676169), or 2,4,6-triamino-1,3,5-triazine, is a classic example where all three chlorine atoms of cyanuric chloride are substituted by amino groups. wikipedia.org

Alkyls: While direct alkylation of the triazine ring via SNAr with alkyl nucleophiles like Grignard or organolithium reagents can be complex, alkyl groups are more commonly introduced by using precursors that already contain the alkyl moiety. The three-component synthesis of this compound is a prime example of this "bottom-up" approach. organic-chemistry.org Alternatively, functional groups can be introduced that are later transformed into alkyl moieties.

Ethoxy: Alkoxy groups, such as ethoxy, are introduced by reacting a chlorotriazine with the corresponding alkoxide. For instance, reacting 2-chloro-4,6-disubstituted-1,3,5-triazine with sodium ethoxide in an appropriate solvent results in the formation of the 2-ethoxy-4,6-disubstituted-1,3,5-triazine. The synthesis of 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives follows a similar principle, starting from 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.net

Methylthio: The methylthio group can be incorporated onto the triazine ring through the reaction of a chlorotriazine with a sulfur nucleophile like sodium thiomethoxide. reading.ac.uk This reaction is analogous to the introduction of amino and ethoxy groups. The resulting methylthio-s-triazines are themselves valuable intermediates for further functionalization, as the methylthio group can be oxidized to a methylsulfonyl group, which is a good leaving group for subsequent nucleophilic substitutions. reading.ac.uk Prometryne, a well-known herbicide, is an example of a commercially relevant methylthio-s-triazine. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-triazine |

| 1,3,5-triazine |

| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

| 4,6-Diphenyl-1,3,5-triazin-2-amine |

| Atrazine (B1667683) |

| Melamine (2,4,6-triamino-1,3,5-triazine) |

| Prometryne (2,4-bis(isopropylamino)-6-methylthio-s-triazine) |

| 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| Guanidine hydrochloride |

| Cesium carbonate |

| Sodium ethoxide |

| Sodium thiomethoxide |

| Ethyl acetimidate |

| Methyl benzimidate |

| Ethyl propionimidate |

| Propionaldehyde |

| Benzaldehyde |

Chemical Reactivity and Mechanistic Investigations of the 4 Ethyl 6 Methyl 1,3,5 Triazin 2 Amine Scaffold

Exploration of Nucleophilic Reactivity of the Triazine Ring

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack. However, the substituents on the ring play a crucial role in modulating this reactivity.

The reactivity of substituted triazines in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric factors. The amino group at the C2 position and the alkyl groups at C4 and C6 positions in 4-Ethyl-6-methyl-1,3,5-triazin-2-amine have distinct effects.

Electronic Effects: The amino group is a strong electron-donating group, which increases the electron density of the triazine ring. This deactivating effect makes the ring less susceptible to nucleophilic attack compared to unsubstituted or halogen-substituted triazines. arkat-usa.org Conversely, the alkyl groups (ethyl and methyl) are weakly electron-donating, further contributing to the deactivation of the ring towards nucleophilic substitution.

Steric Effects: The ethyl and methyl groups can sterically hinder the approach of a nucleophile to the adjacent carbon atoms of the triazine ring. This steric hindrance can influence the regioselectivity of a reaction if other reactive sites are available. In mechanistic studies of nucleophilic substitution, the electrophilicity of the carbon atoms is a key factor. mdpi.com The presence of electron-donating groups, as in the target molecule, diminishes this electrophilicity.

Kinetic studies on various SNAr reactions have shown that many proceed through a concerted mechanism rather than a stepwise one. rsc.orgnih.gov The specific pathway, whether concerted or stepwise, is influenced by the electronic nature of the substrate. rsc.org For a molecule like this compound, the strong electron-donating nature of the amino group would likely disfavor the formation of a stable Meisenheimer intermediate, which is characteristic of a stepwise mechanism.

Orthogonal chemoselectivity refers to the ability to selectively react with one functional group in the presence of others by using different reaction conditions. nih.govfrontiersin.org This concept is particularly relevant for multifunctional scaffolds like triazines. While this compound itself does not have multiple leaving groups for sequential substitution, the principles of chemoselectivity are derived from studies on compounds like 2,4,6-trichloro-1,3,5-triazine (TCT). nih.govfrontiersin.orgresearchgate.net

In TCT, the substitution of the three chlorine atoms can be controlled by temperature. researchgate.netnih.gov The first substitution typically occurs at 0 °C, the second at room temperature, and the third at elevated temperatures. nih.gov The order of nucleophile addition also plays a critical role. Studies have shown a preferential order of incorporation for different nucleophiles, with alcohols reacting more readily than thiols, followed by amines. nih.govfrontiersin.orgkrisp.org.za

Furthermore, the nature of the substituent already on the triazine ring influences subsequent reactions. For instance, the introduction of an amine as the first nucleophile can preclude the subsequent incorporation of a thiol or alcohol. nih.govfrontiersin.org This is due to the electron-donating nature of the amino group deactivating the ring towards further nucleophilic attack. arkat-usa.org This principle is directly applicable to this compound, where the existing amino group significantly reduces the reactivity of the triazine core.

A summary of factors influencing the reactivity of the triazine ring is presented in the table below.

| Factor | Effect on Nucleophilic Substitution | Reference |

| Amino Group | Strong electron-donating, deactivates the ring | arkat-usa.org |

| Alkyl Groups | Weakly electron-donating, deactivates the ring | N/A |

| Steric Hindrance | Can hinder the approach of nucleophiles | N/A |

| Nucleophile Order | Preferential order: Alcohol > Thiol > Amine | nih.gov, krisp.org.za, frontiersin.org |

| Temperature | Higher temperatures required for subsequent substitutions | researchgate.net, nih.gov |

Studies on Tautomeric Equilibria and Isomerism

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key characteristic of many heterocyclic compounds, including 2-amino-1,3,5-triazines. The position of the tautomeric equilibrium can be influenced by various factors, including the molecular structure, solvent, and temperature.

For this compound, the most relevant form of tautomerism is amino-imino tautomerism. However, in related triazine structures containing hydroxyl groups, lactam-lactim tautomerism is prevalent. nih.govnih.gov The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form has a hydroxyl group (O-H) and a C=N double bond within the ring.

Experimental techniques such as 2D IR spectroscopy and NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution. nih.govnih.gov For instance, 2D IR spectroscopy has been used to distinguish between the lactam and lactim tautomers of aromatic heterocycles in aqueous solutions. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes and predict the relative stabilities of different tautomers. nih.govnih.gov In many cases, the amino tautomer is found to be the most stable form. nih.gov

For acylmethyl-1,3,5-triazines, tautomerism can result in enol and enaminone forms, which are stabilized by intramolecular hydrogen bonds. academie-sciences.fr The study of such systems reveals that the tautomeric equilibrium is dependent on both structural features and external conditions. academie-sciences.fr

The equilibrium between tautomers can be significantly affected by the solvent and temperature. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another. nih.gov Generally, polar solvents tend to favor the more polar tautomer. For example, in some azomethine-functionalized compounds, an increase in solvent polarity leads to a shift in the maximum absorption wavelength, indicating a change in the tautomeric equilibrium. nih.gov

Variable-temperature NMR studies have shown that temperature can also shift the tautomeric equilibrium. nih.gov In some cases, the population of the lactim tautomer of certain pyridones was observed to increase with temperature. nih.gov The influence of solvents on the rotational barriers of substituents on the triazine ring has also been noted, with the barrier increasing in more polar solvents. mdpi.com

The following table summarizes the influence of external factors on tautomeric equilibria in triazine-related systems.

| Factor | Influence on Tautomeric Equilibrium | Reference |

| Solvent Polarity | Can shift the equilibrium to favor the more polar tautomer | nih.gov |

| Hydrogen Bonding | Solvents capable of H-bonding can stabilize specific tautomers | nih.gov |

| Temperature | Can shift the equilibrium, often favoring a different tautomer at higher temperatures | nih.gov |

Transformational Chemistry: Oxidation and Reduction Reactions

The 1,3,5-triazine ring can undergo both oxidation and reduction reactions, although it is generally quite stable. The presence of substituents significantly affects the ease of these transformations.

Oxidation: One-electron oxidation of 1,3,5-triazines can be achieved using strong oxidizing agents like the sulfate (B86663) radical anion (SO₄˙⁻) in aqueous solution. rsc.org The standard reduction potentials of 1,3,5-triazine radical cations are relatively high, indicating that they are difficult to oxidize. rsc.org The presence of electron-donating groups, such as the amino and alkyl groups in this compound, would be expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to the unsubstituted triazine.

Reduction: The reduction of the triazine ring is also possible, though less commonly explored. The electron-deficient nature of the ring suggests it could be reduced, potentially leading to ring-opening or the formation of dihydrotriazine derivatives. Ring-opening reactions of 1,3,5-triazines under the influence of nucleophilic reagents are well-documented, where the triazine acts as a precursor for other heterocyclic systems.

Condensation and Polymerization Reaction Studies

The this compound scaffold, possessing a reactive amino group, is a candidate for condensation and polymerization reactions, analogous to other amino-substituted s-triazines like melamine (B1676169). While specific studies focusing exclusively on the polymerization of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related triazine compounds. These compounds readily undergo condensation with aldehydes, such as formaldehyde, to produce thermosetting polymers.

The primary mechanism involves the reaction of the amino group on the triazine ring with an aldehyde. This reaction typically proceeds through the formation of a methylol intermediate, which can then undergo further condensation with other triazine molecules to form a cross-linked polymer network. The presence of the ethyl and methyl groups on the triazine ring of this compound is expected to influence the polymerization process and the properties of the resulting polymer by introducing steric hindrance and altering the electronic nature of the triazine ring, which could affect the reactivity of the amino group.

In broader studies of triazine-based polymers, melamine (1,3,5-triazine-2,4,6-triamine) is a common precursor. It is used in the synthesis of porous organic polymers (POPs) through polycondensation reactions with various dialdehydes. nih.gov These reactions highlight the versatility of the amino-triazine scaffold in forming robust, cross-linked structures. nih.gov For instance, the polycondensation of melamine with terephthalaldehyde (B141574) yields a porous organic polymer, demonstrating the potential for creating complex macromolecular structures from triazine-based monomers. nih.gov

The general reaction for the formation of such polymers can be described as the reaction between the amino groups on the triazine and the aldehyde groups of a co-monomer, leading to the formation of imine bonds, which can then be followed by further reactions to create a stable polymer network. mdpi.com The conditions for these reactions, such as the choice of solvent, catalyst, and temperature, are critical in determining the structure and properties of the final polymeric material.

Given the structural similarity, it is plausible that this compound could be utilized in similar polycondensation reactions. The resulting polymers would likely exhibit different solubility, thermal stability, and mechanical properties compared to melamine-based polymers due to the presence of the alkyl substituents.

To illustrate the typical conditions and outcomes of such polymerization reactions involving aminotriazines, the following data tables, derived from studies on related systems, are presented.

Table 1: Polycondensation of Melamine with Various Dialdehydes

| Aldehyde Monomer | Monomer Ratio (Melamine:Aldehyde) | Solvent | Catalyst | Temperature (°C) | Polymer Yield (%) |

| Terephthalaldehyde | 2:3 | DMSO | Acetic Acid | Not specified | 61 |

| 4-ethyl-2,6-diformylphenol (EDP) | 2:3 | DMSO | Acetic Acid | Not specified | 68 |

| 3,5-diformyl-4-hydroxybenzoic acid (DHA) | 2:3 | DMSO | Acetic Acid | Not specified | 53 |

This data is based on the synthesis of triazine-based porous organic polymers (T-POPs) as described in studies on melamine. nih.gov

Table 2: Illustrative Conditions for Melamine-Formaldehyde Resin Synthesis

| Parameter | Condition |

| Reactants | Melamine, Formaldehyde |

| Molar Ratio (Melamine:Formaldehyde) | 1:2 to 1:6 |

| pH | 8-10 (initial reaction), 5-6 (curing) |

| Temperature | 70-100°C (initial reaction), 130-170°C (curing) |

| Catalyst | Not always required for initial reaction; acid catalysts for curing |

This table provides typical reaction parameters for the synthesis of melamine-formaldehyde resins, a well-established industrial process. smolecule.com

The mechanistic investigations into these types of polymerization reactions often employ techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of N-H and C=O stretching bands and the appearance of bands associated with the newly formed polymer backbone. Nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize the structure of the resulting polymers.

Advanced Characterization Techniques in Triazine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of triazine compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, leading to a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the covalent framework of molecules like 4-Ethyl-6-methyl-1,3,5-triazin-2-amine. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

For amino-substituted 1,3,5-triazines, NMR spectra can exhibit complexity due to the restricted rotation around the C(triazine)-N(amino) bond. This phenomenon arises from the partial double bond character caused by resonance between the amino group's lone pair and the electron-deficient triazine ring, leading to the existence of different rotational isomers (rotamers). tdx.cattandfonline.com This can result in broadened signals or the appearance of multiple distinct signals for chemically equivalent protons or carbons, particularly at lower temperatures. tdx.cat

In ¹³C NMR spectroscopy, the carbon atoms of the triazine ring typically resonate at low field (e.g., ~168 ppm) due to their electron-deficient nature. acs.org The carbons of the ethyl and methyl substituents would appear at a much higher field. The presence of rotamers can also affect ¹³C spectra, sometimes requiring variable temperature NMR studies to resolve complex signal patterns. tdx.cat

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table is predictive, based on typical values for similar structural motifs.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Triazine-CH₃ | ~2.1 - 2.4 | Singlet (s) |

| Ethyl -CH₂- | ~3.3 - 3.6 | Quartet (q) |

| Ethyl -CH₃ | ~1.1 - 1.3 | Triplet (t) |

| Amino -NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table is predictive, based on typical values for similar structural motifs.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Triazine Ring Carbons (C2, C4, C6) | ~165 - 175 |

| Triazine-CH₃ | ~20 - 25 |

| Ethyl -CH₂- | ~35 - 45 |

| Ethyl -CH₃ | ~12 - 16 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the triazine ring, the amino group, and the alkyl substituents.

The key vibrational modes for aminotriazines include:

N-H Stretching: The amino (-NH₂) group typically exhibits two distinct stretching vibrations in the 3100-3500 cm⁻¹ region: an asymmetric stretch and a symmetric stretch.

Triazine Ring Vibrations: The 1,3,5-triazine (B166579) ring has characteristic in-plane stretching and bending vibrations. Strong absorption bands are typically observed in the 1400-1600 cm⁻¹ region, often referred to as quadrant and semicircle stretching modes. Another characteristic band for the s-triazine ring, an out-of-plane ring bending mode, appears around 800 cm⁻¹.

C-H Stretching and Bending: The methyl and ethyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, rocking) vibrations in the 1375-1465 cm⁻¹ region.

In studies of related 1,3,5-triazinones, a strong absorption band characteristic of the amide-type C=O group was observed in the region of 1686–1707 cm⁻¹, which helps differentiate them from hydroxy-triazine tautomers. researchgate.net For amino-substituted triazines, the absence of this band and the presence of strong N-H stretches are key diagnostic features.

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3100 - 3500 | Medium - Strong |

| C-H Stretch (Aliphatic) | Ethyl, Methyl | 2850 - 2960 | Medium |

| C=N, C-N Ring Stretch | Triazine Ring | 1400 - 1600 | Strong |

| C-H Bending | Ethyl, Methyl | 1375 - 1465 | Medium |

| Triazine Ring Bending (Out-of-plane) | Triazine Ring | ~800 | Strong |

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis. For this compound, the molecular formula is C₆H₁₀N₄, with a calculated molecular weight of approximately 138.17 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z 138. High-resolution mass spectrometry (HRMS) would allow for the precise mass determination (e.g., 138.0905 for C₆H₁₀N₄), confirming the elemental formula. nih.gov

The fragmentation of substituted triazines under electron impact often involves the cleavage of bonds alpha to the ring and the loss of substituents. e3s-conferences.orgderpharmachemica.com A plausible fragmentation pathway for this compound could involve:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group's terminal methyl radical would result in a fragment ion at m/z 123.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group would produce a fragment at m/z 109.

Ring Fragmentation: Further fragmentation could involve the characteristic loss of neutral molecules like HCN or N₂ from the triazine ring itself, a common pathway for nitrogen-containing heterocycles. e3s-conferences.org

Studies on related 1,3,5-triazin-2-ones have shown that a primary fragmentation pathway is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, followed by the loss of the substituent, leading to a common fragment ion. arkat-usa.org Similar pathways, initiated by the loss of alkyl radicals, are expected for the target compound.

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly documented, analysis of related amino-substituted triazines reveals key structural features. X-ray diffraction studies confirm that the 1,3,5-triazine ring is essentially planar. chim.it The C-N bond lengths within the triazine ring are typically intermediate between standard C-N single and C=N double bonds, indicating electron delocalization.

The exocyclic C-N bond connecting the amino group to the triazine ring often exhibits a partial double bond character, which is shorter than a typical C-N single bond. tandfonline.com This shortening is evidence of the electronic resonance that also gives rise to the rotational barrier observed in NMR. The substituents (ethyl and methyl groups) would adopt conformations that minimize steric hindrance.

The solid-state structure of amino-substituted triazines is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. The amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atoms within the triazine ring are effective hydrogen bond acceptors.

This donor-acceptor relationship frequently leads to the formation of robust intermolecular N-H···N hydrogen bonds. researchgate.net In the crystal lattice of many 2,4-diamino-1,3,5-triazines, molecules form extended networks, such as ribbons or sheets, connected through these double hydrogen bond motifs. chim.it These interactions are a primary driving force in the crystal packing of such compounds. researchgate.netnih.gov

Table 4: Common Intermolecular Interactions in Amino-Triazine Crystal Structures

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry |

| Hydrogen Bonding | Amino N-H | Triazine Ring N | N···N distance ~2.9 - 3.2 Å |

| π-π Stacking | Triazine Ring | Triazine Ring | Interplanar distance ~3.3 - 3.8 Å |

| van der Waals Forces | Alkyl Groups | Alkyl Groups | Contact at sum of van der Waals radii |

Computational and Theoretical Chemistry in 4 Ethyl 6 Methyl 1,3,5 Triazin 2 Amine Research

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of computational studies on 4-Ethyl-6-methyl-1,3,5-triazin-2-amine, enabling a detailed exploration of its electronic landscape and energy profile.

Density Functional Theory (DFT) has proven to be a powerful method for elucidating the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable reaction pathways. For instance, in the synthesis of N-( nih.govnih.govresearchgate.nettriazine-2-yl) α-ketoamides and N-( nih.govnih.govresearchgate.nettriazine-2-yl) amides from ketones with 2-amino nih.govnih.govresearchgate.nettriazines, DFT calculations can be employed to investigate the intricate steps of oxidation and oxidative C-C bond cleavage. nih.gov These calculations can help in understanding the role of catalysts and reaction conditions, thereby optimizing synthetic routes. nih.gov

DFT calculations are also instrumental in studying the thermal decomposition of triazine derivatives, providing insights into their stability and potential hazards. mdpi.com The computed energetic barriers for various decomposition pathways can help in predicting the thermal behavior of this compound.

Table 1: Hypothetical DFT Calculated Energies for a Reaction Intermediate of this compound

| Parameter | Value (Hartree) |

|---|---|

| Electronic Energy | -589.123456 |

| Zero-point Energy | 0.187654 |

| Enthalpy (298.15 K) | -588.935802 |

| Gibbs Free Energy (298.15 K) | -588.987654 |

The conformational landscape and tautomeric preferences of this compound are crucial for understanding its biological activity and chemical reactivity. DFT calculations are widely used to determine the relative stabilities of different conformers and tautomers. researchgate.net For 1,3,5-triazine (B166579) derivatives, the possibility of lactam-lactim and amino-imino tautomerism is a key area of investigation. researchgate.net

Computational studies on similar 1,3,5-triazine structures have shown that the relative energies of tautomers can be significantly influenced by the solvent environment. researchgate.net For this compound, DFT calculations can predict the most stable tautomeric form in both the gas phase and in solution, which is essential for interpreting experimental spectroscopic data and understanding its interactions with biological targets. The presence of different functional groups on the triazine ring can shift the tautomeric equilibrium. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers of this compound Calculated by DFT

| Tautomer | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

|---|---|---|

| Amino (canonical) | 0.00 | 0.00 |

| Imino (ring N-protonated) | 5.78 | 3.12 |

| Imino (exo N-protonated) | 8.21 | 6.54 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For derivatives of 1,3,5-triazine, QSAR studies have been successfully applied to predict their cytotoxic activity against various cancer cell lines. nih.gov

In a typical QSAR study for this compound and its analogs, a set of molecular descriptors would be calculated. These descriptors can be topological (2D) or conformational (3D) and are used to quantify various aspects of the molecular structure. nih.gov Techniques like stepwise multiple linear regression (MLR) are then employed to build a predictive model. nih.gov Such models can guide the design of new derivatives with enhanced activity by identifying the key structural features that influence the desired property. Quantum-chemical descriptors derived from DFT calculations, such as atomic charges and dipole moments, have been shown to play an important role in the toxic behavior of some triazine compounds. researchgate.net

Table 3: Example of Molecular Descriptors Used in QSAR Models for Triazine Derivatives

| Descriptor | Type | Description |

|---|---|---|

| Molecular Weight (MW) | 1D | Total mass of the molecule |

| LogP | 2D | Octanol-water partition coefficient |

| Topological Polar Surface Area (TPSA) | 2D | Surface area of polar atoms |

| Dipole Moment | 3D | Measure of molecular polarity |

| HOMO Energy | 3D | Energy of the highest occupied molecular orbital |

| LUMO Energy | 3D | Energy of the lowest unoccupied molecular orbital |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain and predict chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For large systems, the delocalized nature of canonical molecular orbitals can make it difficult for FMOs to pinpoint the locality of chemical reactivity. researchgate.netnih.gov

The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are crucial parameters for predicting the reactivity of this compound. A small HOMO-LUMO gap generally indicates high reactivity. The spatial distribution of these orbitals can identify the potential sites for electrophilic and nucleophilic attack. For instance, in Diels-Alder reactions involving triazine-like structures, FMO analysis can predict the regioselectivity and stereoselectivity of the reaction. nih.gov In the context of predicting biological activity, the HOMO-LUMO energy gap has been correlated with the antiglycation activity of some triazine derivatives. researchgate.net

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -0.23 |

| HOMO-LUMO Gap | 6.31 |

Applications in Materials Science and Supramolecular Chemistry

Design and Construction of Supramolecular Assemblies

The unique structural and electronic properties of the 1,3,5-triazine (B166579) ring make it an excellent building block for the design and construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonding and metal coordination.

The nitrogen atoms within the triazine ring and the amino substituent of compounds like 4-Ethyl-6-methyl-1,3,5-triazin-2-amine can act as both hydrogen bond donors and acceptors. This capability allows for the formation of predictable and robust hydrogen-bonded networks. For example, related 2,4-diamino-6-substituted-1,3,5-triazines have been shown to form ribbon-like structures through double N-H---N hydrogen bonds, which can further assemble into three-dimensional networks. chim.it This self-assembly behavior is fundamental to the field of crystal engineering, where the goal is to design solids with specific structures and properties. The specific arrangement of ethyl and methyl groups on the triazine ring would influence the packing and dimensionality of such networks.

While direct examples involving this compound are not prevalent in the literature, the 1,3,5-triazine scaffold is a well-established component in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the triazine ring can coordinate with metal ions, leading to the formation of extended, porous structures. The properties of these materials, such as their porosity and catalytic activity, can be tuned by modifying the substituents on the triazine ring. The ethyl and methyl groups in the target compound could influence the steric and electronic environment around the metal centers, thereby affecting the final architecture and properties of the resulting MOF or coordination polymer.

Development of Functional Materials

The versatility of the 1,3,5-triazine core allows for its incorporation into a range of functional materials, including polymers and engineered crystals.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The ability of 1,3,5-triazine derivatives to form predictable hydrogen bonding patterns is a key aspect of their use in this field. By carefully selecting substituents, it is possible to control the packing of molecules in the solid state, which in turn influences properties like melting point, solubility, and even optical and electronic behavior. The specific stereochemistry of the ethyl and methyl groups in this compound would play a crucial role in directing the supramolecular assembly and the resulting solid-state properties of its crystalline forms.

Triazine Derivatives as Scaffolds in Combinatorial Library Synthesis

The 1,3,5-triazine ring is a popular scaffold in combinatorial chemistry for the generation of large libraries of diverse compounds. researchgate.net This is due to the sequential and controlled reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the introduction of different functional groups at the 2, 4, and 6 positions. mdpi.com This step-wise substitution enables the creation of a vast number of structurally distinct molecules from a common triazine core. These libraries can then be screened for various biological or material properties. While this compound itself is a specific molecule, the synthetic strategies used to produce it are emblematic of the combinatorial approaches applied to the triazine scaffold. By varying the nucleophiles used in the substitution reactions, a library of related compounds with different alkyl or aryl groups could be generated.

Analytical Method Development for Triazine Compounds in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and purity assessment of triazine derivatives. Both liquid and gas chromatography are extensively employed, often coupled with mass spectrometry for definitive structure elucidation and sensitive quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of triazine compounds, as it can handle both polar and nonpolar thermolabile compounds without requiring a derivatization step. oup.com Methodologies such as Reversed-Phase HPLC (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and semi-preparative LC are critical for the analysis and purification of 4-Ethyl-6-methyl-1,3,5-triazin-2-amine and related structures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for triazine analysis. Separation is typically achieved on nonpolar stationary phases, such as octadecyl (C18) modified silica, with a polar mobile phase. oup.commdpi.com The elution order of triazines in RP-HPLC is related to their polarity; less polar compounds with longer or bulkier alkyl chains elute later. For instance, in a study of related s-triazines, the elution order was simazine, followed by atrazine (B1667683), and then propazine, corresponding to their increasing nonpolar character. oup.com The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, sometimes with a buffer like potassium phosphate. d-nb.info UV detection is commonly performed around 220 nm, where triazines exhibit strong absorbance. oup.comd-nb.info

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of speed and resolution. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures and flow rates, drastically reducing analysis times. For example, a method using a porous graphitic carbon stationary phase at an elevated temperature of 160 °C was able to separate a mixture of triazine herbicides and their degradation products in just two minutes, a 5- to 10-fold improvement over conventional methods. thermofisher.comchromatographyonline.com Such high-speed methods are invaluable for high-throughput screening and analysis.

Semi-preparative Liquid Chromatography (LC) is an essential tool for isolating and purifying target compounds from complex mixtures, such as those resulting from a chemical synthesis. uniba.skphenomenex.com The goal of preparative chromatography is to obtain the desired compound at a high purity level for further use. uniba.sk The process involves scaling up an analytical separation to a larger column with a higher loading capacity. phenomenex.com For newly-synthesized triazine derivatives, semi-preparative LC has been successfully used to increase purity from approximately 31% in the crude product to over 98%. uniba.sk This high degree of purification is crucial for accurate subsequent characterization and activity testing.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Octadecyl (C18) | Methanol/Water or Acetonitrile/Water Gradient | UV at ~220 nm | Quantification and Purity |

| UHPLC | Hypercarb (Porous Graphitic Carbon), 3 µm | Water/Acetonitrile Gradient | PDA at 238 nm | High-Speed Separation |

| Semi-Preparative LC | Dependent on analytical separation | Scaled-up analytical mobile phase | UV (Preparative Flow Cell) | Purification and Isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable triazine compounds. It provides excellent separation and definitive identification based on both retention time and mass spectrum. mdpi.com

The analysis typically involves a capillary column, such as a DB-Wax or a low-polarity silarylene phase (e.g., TraceGOLD TG-5SilMS), which is comparable to a 5% diphenyl/95% dimethyl polysiloxane phase. mdpi.comthermofisher.com The GC is operated with a temperature program to ensure the separation of compounds with different boiling points. Electron Ionization (EI) is a common ionization method, and the mass spectrometer can be operated in either full scan mode for identification or Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. mdpi.com The SIM mode is particularly useful for detecting trace levels of triazines in complex environmental matrices. mdpi.comresearchgate.net GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and reduce background noise, achieving sub-microgram/kg detection limits for some triazines. researchgate.net For many triazine herbicides, GC-MS methods can achieve limits of detection in the picogram per milliliter (pg/mL) range. mdpi.com

| Parameter | Typical Conditions for Triazine Analysis |

|---|---|

| Column | Capillary DB-Wax (30 m x 0.32 mm x 0.25 µm) or TraceGOLD TG-5SilMS |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selective Ion Monitoring (SIM) or MS/MS |

| Application | Trace residue analysis, identification |

Spectrophotometric Detection Methods (e.g., UV-Vis spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of compounds containing chromophores, such as the 1,3,5-triazine (B166579) ring. The addition of amino and other substituents to the triazine ring alters the electronic structure, resulting in characteristic changes in the position and intensity of absorption bands. researchgate.net

Derivatives of 1,3,5-triazine typically exhibit strong UV absorption, which is utilized for their detection in HPLC. oup.com The primary absorption maxima for many aminotriazines are found in the short-wavelength UV region, often around 220 nm. d-nb.info More complex, extended triazine structures can absorb at significantly longer wavelengths, with some derivatives showing absorption bands well above 400 nm. mdpi.com Studies on the transient absorption spectra of triazine derivatives reacting with hydroxyl radicals have shown absorption maxima for the resulting intermediates in the 300-320 nm range. nih.gov For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, following the Beer-Lambert law.

Integration of Advanced Analytical Platforms (e.g., Gold Nanoparticles based assays)

In recent years, novel analytical platforms have been developed for the rapid and sensitive detection of triazines. Among the most promising are assays based on gold nanoparticles (AuNPs). mdpi.com These methods are typically colorimetric, relying on the unique optical properties of AuNPs, specifically their localized surface plasmon resonance (LSPR). albany.edu

The principle of these assays often involves the aggregation of AuNPs in the presence of the target analyte. Unmodified, dispersed AuNPs have a characteristic wine-red color with an absorption maximum around 520-525 nm. researchgate.net When the nanoparticles aggregate, their LSPR shifts, causing a distinct color change to blue or purple. researchgate.net This aggregation can be induced by the target molecule. For example, a method for atrazine detection uses cysteamine-functionalized AuNPs; hydrogen bonding between the atrazine and the cysteamine (B1669678) on the nanoparticle surface causes aggregation. researchgate.net

Q & A

Basic: What are the most effective synthetic routes for 4-ethyl-6-methyl-1,3,5-triazin-2-amine?

Methodological Answer:

The synthesis of triazine derivatives typically involves one-pot cotrimerization of nitriles with guanidine derivatives. For example, 4,6-disubstituted triazin-2-amines can be synthesized via solvent-free reactions between nitriles and guanidine or N-acetylguanidine under controlled temperatures (80–120°C) . Alternatively, stepwise substitution on a preformed triazine core (e.g., using 5-cyano-1,2,4-triazines) allows precise introduction of ethyl and methyl groups, though this may require protecting-group strategies to avoid side reactions . Key challenges include optimizing reaction time and temperature to maximize yields (reported 7–24% for similar compounds) .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.2 ppm for CH₃) and quartet (~2.5 ppm for CH₂) in ¹H NMR. The methyl group (CH₃) on the triazine ring resonates as a singlet (~2.1 ppm). In ¹³C NMR, the triazine carbons appear downfield (160–170 ppm) .

- Mass Spectrometry : The molecular ion peak (m/z 154.17 for C₆H₁₀N₄) confirms the molecular weight, while fragmentation patterns distinguish substituents .

- Elemental Analysis : Percent composition (C, H, N) should match theoretical values (e.g., C: 46.75%, H: 6.54%, N: 36.33%) to validate purity .

Basic: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility : Limited solubility in polar solvents (e.g., water) due to the hydrophobic ethyl/methyl groups. Use DMSO or DMF for dissolution in biological assays .

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres .

- Melting Point : Expected range 149–218°C based on analogous triazin-2-amines .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for biological activity?

Methodological Answer:

- Substituent Effects : Larger alkyl groups (e.g., ethyl vs. methyl) enhance lipophilicity and membrane permeability, as seen in kinase inhibitors . For example, replacing methyl with cyclopentyl in analogous triazines increased CB2 receptor binding affinity by 10-fold .

- Electron-Withdrawing Groups : Introducing methoxy or trifluoromethyl groups (e.g., at position 4) modulates electron density on the triazine ring, affecting interactions with biological targets like tubulin or nucleoside transporters .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to predict activity against targets like equilibrative nucleoside transporters (ENT1), validated via in vitro uptake assays .

Advanced: What computational tools predict degradation pathways under varying pH/temperature?

Methodological Answer:

- DFT Calculations : Simulate hydrolysis pathways (e.g., cleavage of the triazine ring under acidic conditions) using Gaussian09 with B3LYP/6-31G* basis sets .

- HPLC-MS Tracking : Monitor degradation products (e.g., 4-ethyl-6-methylurea derivatives) under accelerated stability testing (40°C/75% RH) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., C8161 melanoma vs. prostate cancer cells) or endpoint measurements (viability vs. apoptosis) can skew results. Standardize protocols using guidelines like OECD 423 .

- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- UPLC-PDA : Achieve baseline separation of impurities (e.g., unreacted nitriles) using a C18 column (1.7 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile/water .

- LOQ Validation : Optimize limits of quantification (LOQ < 0.1%) via signal-to-noise ratios (S/N ≥ 10) .

Advanced: How to design analogues for enhanced pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Replace ethyl with polar groups (e.g., morpholino) to improve aqueous solubility while maintaining blood-brain barrier penetration .

- Metabolic Stability : Introduce fluorine atoms (e.g., 4-fluoroethyl) to block cytochrome P450-mediated oxidation, as demonstrated in CB2 agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.